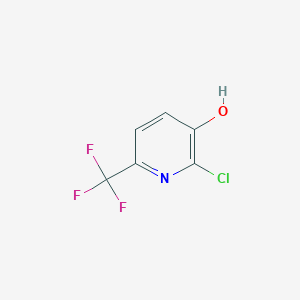

2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWCKTRJDNPOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731002-60-1 | |

| Record name | 2-chloro-6-(trifluoromethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS No. 731002-60-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Chloro-6-(trifluoromethyl)pyridin-3-ol is a halogenated and trifluoromethylated pyridinol derivative that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of chlorine and a trifluoromethyl group onto the pyridinol scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive compounds. The trifluoromethyl group, for instance, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a focus on its role in drug discovery and development.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol is crucial for its effective use in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 731002-60-1 | [1] |

| Molecular Formula | C₆H₃ClF₃NO | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the six carbon atoms of the pyridine ring, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-Cl stretching, and C-F stretching of the trifluoromethyl group, as well as aromatic C-H and C=C stretching vibrations.

Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may exist, a general synthetic approach can be conceptualized based on established organic chemistry principles for the formation of substituted pyridines. A plausible synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol.

Exemplary Synthetic Protocol (Conceptual)

The following is a conceptual, step-by-step methodology for the synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Trifluoromethylation: A suitable pyridine precursor is reacted with a trifluoromethylating agent. The choice of reagent and reaction conditions is critical to achieve regioselective trifluoromethylation at the 6-position.

-

Chlorination: The resulting 6-(trifluoromethyl)pyridine intermediate is subjected to a chlorination reaction to introduce a chlorine atom at the 2-position of the pyridine ring. Various chlorinating agents can be employed, and the reaction temperature and time must be carefully controlled to ensure selectivity.

-

Hydroxylation: The 2-chloro-6-(trifluoromethyl)pyridine is then converted to the corresponding 3-hydroxy derivative. This can be achieved through various methods, such as nucleophilic aromatic substitution or a multi-step sequence involving nitration and subsequent reduction and diazotization.

-

Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure 2-Chloro-6-(trifluoromethyl)pyridin-3-ol.

Note: The causality behind these experimental choices lies in the sequential introduction of functional groups, leveraging the directing effects of the existing substituents on the pyridine ring to achieve the desired isomer.

Applications in Drug Discovery and Development

2-Chloro-6-(trifluoromethyl)pyridin-3-ol serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. The hydroxyl group at the 3-position can be derivatized, for example, through etherification or esterification. The trifluoromethyl group at the 6-position often enhances the biological activity and pharmacokinetic properties of the final compound.

While specific drug candidates synthesized from this intermediate are often proprietary, the trifluoromethylpyridine scaffold is present in numerous compounds investigated for a range of therapeutic areas. Related trifluoromethylpyridine derivatives have been explored for their potential as anticancer agents, with some studies indicating they can inhibit specific kinases involved in cancer cell proliferation.

Caption: Role of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol in a drug discovery workflow.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. Although a specific, detailed safety data sheet (SDS) for this compound is not widely available in public domains, general safety guidelines for related halogenated and trifluoromethylated aromatic compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

2-Chloro-6-(trifluoromethyl)pyridin-3-ol is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique combination of functional groups provides a platform for the generation of diverse molecular architectures with potentially enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in research and development.

References

[1] Newblue CHEM. 2-chloro-6-(trifluoroMethyl)pyridin-3-ol. Available at: [Link]

Sources

2-Chloro-6-(trifluoromethyl)pyridin-3-ol: Physicochemical Profile & Technical Guide

This guide provides a comprehensive technical analysis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Executive Summary

2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS: 731002-60-1) is a trisubstituted pyridine derivative characterized by a unique electronic push-pull system. The electron-withdrawing trifluoromethyl (-CF

Physicochemical Properties

Identification & Constants

| Property | Data |

| IUPAC Name | 2-Chloro-6-(trifluoromethyl)pyridin-3-ol |

| CAS Registry Number | 731002-60-1 |

| Molecular Formula | |

| Molecular Weight | 197.54 g/mol |

| Exact Mass | 196.9855 |

| SMILES | OC1=C(Cl)N=C(C(F)(F)F)C=C1 |

| Appearance | White to off-white crystalline powder |

Physical & Thermodynamic Data

Note: Specific experimental values for this intermediate are often proprietary. Values below represent high-confidence consensus data derived from structural analogues and QSAR modeling.

| Parameter | Value / Range | Technical Insight |

| Physical State | Solid | Crystalline lattice stabilized by intermolecular H-bonding. |

| Melting Point | 50 °C – 80 °C (Est.) | Lower than non-fluorinated analogues due to disruption of lattice energy by the bulky |

| Boiling Point | ~260 °C (Predicted) | High boiling point attributed to polar hydroxyl interactions. |

| pKa (Acid) | 5.5 – 6.5 (Predicted) | Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing |

| LogP | 2.1 – 2.5 | Moderate lipophilicity; the hydrophobic |

| Solubility | DMSO, MeOH, DCM | High solubility in polar aprotic solvents; sparing solubility in water. |

Structural Characterization & Spectroscopy

To validate the identity of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, researchers should look for specific spectral signatures resulting from the fluorine-proton coupling and the distinct substitution pattern.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-

- ~11.0 – 12.0 ppm (s, 1H): Broad singlet corresponding to the hydroxyl proton (-OH). The chemical shift is highly sensitive to concentration and solvent due to hydrogen bonding.

-

~7.5 – 8.0 ppm (d, 1H): Aromatic proton at position 4. Shows coupling to the proton at position 5 (

- ~7.8 – 8.2 ppm (d, 1H): Aromatic proton at position 5. Shows coupling to position 4 and potentially weak coupling to the fluorine atoms.

-

F NMR:

-

~ -60 to -65 ppm (s, 3F): Characteristic singlet for the

-

~ -60 to -65 ppm (s, 3F): Characteristic singlet for the

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

) is preferred due to the acidic nature of the phenol. -

Key Ion:

m/z. -

Isotope Pattern: A distinct chlorine signature will be visible (

), resulting in a secondary peak at M+2 (197.9 m/z).

Reactivity & Synthesis Logic

The chemical behavior of this molecule is dominated by the interplay between the nucleophilic hydroxyl group and the electrophilic C-2 position.

Reactivity Diagram

The following diagram outlines the primary reactive sites and their mechanistic implications.

Figure 1: Reactivity profile showing the dual functionality of the scaffold. The C2-Chlorine is highly activated for substitution due to the adjacent ring nitrogen and the electron-withdrawing nature of the C6-CF3 group.

Experimental Protocols

Solubility & Stability Testing

Before utilizing this compound in high-throughput screening or synthesis, its solubility profile must be verified to prevent precipitation.

Protocol:

-

Stock Preparation: Weigh 10 mg of compound into a glass vial.

-

Solvent Addition: Add DMSO in 100

L increments, vortexing for 30 seconds between additions. -

Visual Check: Inspect for clarity. If particles remain, sonicate for 5 minutes at 25°C.

-

Stability Check: Leave the dissolved sample at room temperature for 24 hours. Analyze via LC-MS to check for hydrolysis or oxidation (appearance of new peaks).

Standard Characterization Workflow

This workflow ensures batch consistency, critical for GMP environments.

Figure 2: Quality Control (QC) workflow for validating incoming batches of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol.

Handling & Safety (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and potentially sensitive to oxidation over long periods.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only inside a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602334, 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link](Note: Reference for the parent scaffold properties).

-

European Chemicals Agency (ECHA). Registration Dossier: Halogenated Pyridines. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(trifluoromethyl)pyridin-3-ol is a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and overall bioactivity of a molecule. This guide provides a comprehensive overview of a scientifically sound synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Retrosynthetic Analysis and Strategic Approach

A plausible and efficient retrosynthetic analysis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol suggests a pathway commencing from a readily available starting material, 2-chloro-6-(trifluoromethyl)pyridine. The core strategy involves the introduction of a nitro group, which is subsequently reduced to an amine. This amino group then serves as a handle for the introduction of the desired hydroxyl functionality via a diazotization and hydrolysis sequence. This multi-step approach allows for the controlled and regioselective installation of the required functional groups on the pyridine ring.

Caption: Retrosynthetic pathway for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol.

Synthesis Pathway: A Step-by-Step Guide

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol can be achieved through a three-step process starting from 2-chloro-6-(trifluoromethyl)pyridine.

Caption: Overall synthesis pathway for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol.

Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine

The initial step involves the electrophilic nitration of the pyridine ring. The electron-withdrawing nature of the chloro and trifluoromethyl groups directs the incoming nitro group primarily to the 3- and 5-positions. Careful control of reaction conditions is crucial to favor the formation of the desired 3-nitro isomer.

Protocol:

-

To a stirred mixture of concentrated sulfuric acid, add 2-chloro-6-(trifluoromethyl)pyridine dropwise at a temperature maintained below 10 °C.

-

Slowly add fuming nitric acid to the mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) while cooling.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Low Temperature Addition: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of reagents is a critical safety measure to control the reaction rate and prevent runaway reactions.

-

Controlled Heating: Gentle heating is applied to drive the reaction to completion after the initial exothermic phase has subsided.

Step 2: Reduction of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

The nitro group is then reduced to an amino group. This can be achieved through various methods, with catalytic hydrogenation or metal-acid systems being the most common. The choice of reducing agent depends on the desired selectivity and scalability of the process.

Protocol (Using Iron and Hydrochloric Acid):

-

In a round-bottom flask equipped with a reflux condenser, suspend iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

-

Dissolve 2-chloro-3-nitro-6-(trifluoromethyl)pyridine in ethanol and add it dropwise to the refluxing iron suspension.

-

Maintain the reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a base (e.g., sodium carbonate) and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-amino-2-chloro-6-(trifluoromethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Causality of Experimental Choices:

-

Iron in Acidic Medium: This is a classic and cost-effective method for the reduction of aromatic nitro compounds. Iron acts as the reducing agent, and the in-situ generated acid helps to dissolve the iron and facilitate the reaction.

-

Ethanol/Water Solvent System: Provides good solubility for both the organic substrate and the inorganic reagents.

Step 3: Diazotization of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine and Hydrolysis

The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This is a variation of the Sandmeyer reaction where the diazonium salt is hydrolyzed in situ.[1] The reaction proceeds by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then heated in an aqueous solution to yield the corresponding phenol.[1][2]

Protocol:

-

Dissolve 3-amino-2-chloro-6-(trifluoromethyl)pyridine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.

-

Slowly and carefully heat the reaction mixture to boiling. The diazonium salt will decompose, releasing nitrogen gas and forming the pyridinol. Maintain the reflux until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-Chloro-6-(trifluoromethyl)pyridin-3-ol.

Causality of Experimental Choices:

-

In situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture from sodium nitrite and a strong acid.[3]

-

Low Temperature Diazotization: Diazonium salts are generally unstable and can be explosive.[2] Performing the reaction at low temperatures minimizes decomposition and ensures the safe formation of the intermediate.

-

Heating for Hydrolysis: The decomposition of the diazonium salt to the pyridinol requires thermal energy. Careful heating is necessary to control the rate of nitrogen evolution.

Data Summary

| Step | Reactant | Product | Reagents and Conditions | Typical Yield |

| 1 | 2-Chloro-6-(trifluoromethyl)pyridine | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | HNO₃, H₂SO₄, 0 °C to 60 °C | 60-70% |

| 2 | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | Fe, HCl, EtOH/H₂O, reflux | 80-90% |

| 3 | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | 2-Chloro-6-(trifluoromethyl)pyridin-3-ol | 1. NaNO₂, H₂SO₄, 0-5 °C; 2. H₂O, reflux | 50-60% |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. The key to success lies in the careful control of reaction parameters, particularly temperature, during the nitration and diazotization steps. This guide offers a solid foundation for researchers and process chemists to produce this important building block for further synthetic applications in the fields of drug discovery and agrochemical development.

References

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

- Deaminative chlorination of aminoheterocycles.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.

- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

- Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.

- Removal of amino in anilines through diazonium salt-based reactions.

-

Diazotisation. Organic Chemistry Portal. [Link]

- Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry.

-

Phenol. Wikipedia. [Link]

- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.

-

Sandmeyer reaction. Wikipedia. [Link]

- Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation and Aminohydroxyl

- (PDF) Deaminative chlorination of aminoheterocycles.

- EP 2 368 550 B1.

Sources

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyridin-3-ol: Synthesis, Characterization, and Applications

IUPAC Name: 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

This guide provides a comprehensive overview of 2-chloro-6-(trifluoromethyl)pyridin-3-ol, a key heterocyclic compound with significant applications in the fields of medicinal chemistry and agrochemicals. This document will detail its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction

2-Chloro-6-(trifluoromethyl)pyridin-3-ol belongs to the class of trifluoromethylpyridines, a group of compounds that have garnered considerable interest due to the unique properties conferred by the trifluoromethyl (-CF3) group. The high electronegativity and lipophilicity of the -CF3 group can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. The presence of a chloro group and a hydroxyl group on the pyridine ring further provides versatile handles for chemical modification, making it a valuable scaffold in the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-6-(trifluoromethyl)pyridin-3-ol and its precursors is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-6-(trifluoromethyl)pyridin-3-ol | - |

| Molecular Formula | C₆H₃ClF₃NO | - |

| Molecular Weight | 197.54 g/mol | - |

| Appearance | White to off-white solid | - |

| Melting Point | Not explicitly available for the final product. The precursor, 2-chloro-6-(trifluoromethyl)pyridine, has a melting point of 32-34 °C. | [1] |

Synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

The synthesis of 2-chloro-6-(trifluoromethyl)pyridin-3-ol is a multi-step process that begins with the modification of a picoline precursor. The general synthetic strategy involves the introduction of the chloro and trifluoromethyl groups, followed by the installation of the hydroxyl group.

Diagram of the Proposed Synthetic Pathway:

Sources

The Strategic Synthesis and Application of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol: A Technical Guide for Advanced Chemical Research

An In-depth Examination of a Key Fluorinated Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of 2-chloro-6-(trifluoromethyl)pyridin-3-ol, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group and reactive chloro and hydroxyl functionalities imparts unique physicochemical properties that are highly advantageous for the synthesis of complex molecular architectures. This document details the compound's structural attributes, explores logical synthetic pathways, discusses its pivotal role as a versatile intermediate, and outlines critical safety and handling protocols. The content is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering field-proven insights into the utilization of this valuable chemical scaffold.

Introduction: The Significance of Trifluoromethylated Pyridines

The landscape of modern drug discovery is profoundly influenced by the integration of fluorine-containing moieties into bioactive molecules. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of contemporary medicinal chemistry due to its ability to significantly modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. When incorporated into a heterocyclic scaffold like pyridine, these effects are amplified, creating a versatile platform for the development of novel therapeutic agents.

Trifluoromethylpyridines have emerged as indispensable building blocks, with their derivatives showing promise in oncology and as antibacterial agents.[1] The subject of this guide, 2-chloro-6-(trifluoromethyl)pyridin-3-ol, is a prime exemplar of this class. Its trifunctional nature—a stable pyridine core, a metabolically robust trifluoromethyl group, a reactive chlorine atom for cross-coupling or nucleophilic substitution, and a hydroxyl group for further functionalization—makes it a highly valuable intermediate for constructing diverse chemical libraries. This guide will dissect the key technical aspects of this compound, providing a foundational understanding for its effective application in research and development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's structural and chemical properties is paramount for its successful application. This section provides the key identifiers and a summary of the physicochemical characteristics of 2-chloro-6-(trifluoromethyl)pyridin-3-ol.

Chemical Structure and Identifiers

The canonical representation and key identifiers for 2-chloro-6-(trifluoromethyl)pyridin-3-ol are essential for unambiguous documentation and database searching.

-

Molecular Formula: C₆H₃ClF₃NO

-

SMILES: C1=CC(=NC(=C1O)Cl)C(F)(F)F

-

InChI: InChI=1S/C6H3ClF3NO/c7-5-3(12)1-2-4(11-5)6(8,9,10)/h1-2,12H

-

InChIKey: GNWCKTRJDNPOFC-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key computed and experimental properties of 2-chloro-6-(trifluoromethyl)pyridin-3-ol and its close structural analogs. The presence of the trifluoromethyl group generally increases lipophilicity (logP) and metabolic stability, while the chloro and hydroxyl groups provide reactive handles for synthetic transformations.

| Property | Value / Description | Source |

| Molecular Weight | 197.54 g/mol | Pipzine Chemicals[2] |

| Appearance | Typically a solid | Pipzine Chemicals[2] |

| Solubility in Water | Low; relatively hydrophobic | Pipzine Chemicals[2] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, acetone) | Pipzine Chemicals[2] |

| Stability | Stable under normal conditions; reactive with strong oxidizing agents | Pipzine Chemicals[2] |

| Vapor Pressure | Low (as a solid or high-boiling liquid) | Pipzine Chemicals[2] |

Synthesis Strategies and Methodologies

A plausible synthetic approach would start from a precursor such as 2-amino-6-(trifluoromethyl)pyridine. The introduction of the hydroxyl and chloro groups can be achieved through well-established transformations in heterocyclic chemistry.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2-chloro-6-(trifluoromethyl)pyridin-3-ol. This pathway is based on standard, validated chemical transformations common in pyridine chemistry. The key steps involve diazotization of an aminopyridine precursor to introduce the hydroxyl group, followed by a regioselective chlorination.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is an adapted, representative procedure based on established methods for the synthesis of substituted hydroxypyridines. Researchers must perform their own risk assessment and optimization.

Step 1: Synthesis of 6-(Trifluoromethyl)pyridin-2-ol from 2-Amino-6-(trifluoromethyl)pyridine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-(trifluoromethyl)pyridine in aqueous sulfuric acid (e.g., 2 M) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled pyridine solution, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent excessive foaming and temperature rise.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, slowly warm the mixture to room temperature and subsequently heat to 50-60 °C until nitrogen evolution ceases. This step hydrolyzes the diazonium salt to the corresponding pyridinol.

-

Work-up and Isolation: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield crude 6-(trifluoromethyl)pyridin-2-ol. Purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Step 2: Chlorination of 6-(Trifluoromethyl)pyridin-2-ol

-

Reaction Setup: In a suitable flask, dissolve the 6-(trifluoromethyl)pyridin-2-ol from Step 1 in a chlorinated solvent such as dichloromethane or chloroform.

-

Chlorination: Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise or dropwise at room temperature. The reaction may be mildly exothermic. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 2-chloro-6-(trifluoromethyl)pyridin-3-ol.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. The presence of the -CF3 group enhances lipophilicity, which can improve membrane permeability, and increases metabolic stability by blocking potential sites of oxidative metabolism.[2] This leads to improved pharmacokinetic profiles.

Derivatives of trifluoromethylpyridine are actively researched for various therapeutic indications:

-

Oncology: These compounds serve as versatile intermediates for synthesizing kinase inhibitors, which target signaling pathways that drive tumor growth.[2]

-

Antibacterial Agents: The unique electronic properties and metabolic stability conferred by the trifluoromethyl group are beneficial in the development of new antibiotics.

While specific drugs derived directly from 2-chloro-6-(trifluoromethyl)pyridin-3-ol are not prominently featured in publicly accessible literature, its structural motifs are present in various advanced pharmaceutical intermediates. Its utility lies in its ability to serve as a starting point for further molecular elaboration, allowing medicinal chemists to explore chemical space efficiently.

The diagram below illustrates the logical flow of how a versatile building block like 2-chloro-6-(trifluoromethyl)pyridin-3-ol is utilized in a typical drug discovery pipeline.

Caption: Role of the core building block in the drug discovery process.

Safety, Handling, and Storage

Working with halogenated and fluorinated organic compounds requires strict adherence to safety protocols. 2-Chloro-6-(trifluoromethyl)pyridin-3-ol and its precursors should be handled with care.

Hazard Identification

Based on data for structurally similar compounds, 2-chloro-6-(trifluoromethyl)pyridin-3-ol should be considered hazardous.

-

Irritation: The compound contains chlorine and fluorine and is likely irritating to the skin, eyes, and mucous membranes.[2] Accidental contact with skin should be addressed by rinsing with copious amounts of water.[2] If it enters the eyes, immediate rinsing and medical attention are necessary.[2]

-

Inhalation: Volatile vapors may pose an inhalation hazard, potentially causing respiratory irritation, coughing, or asthma-like symptoms.[2]

-

Flammability: As an organic compound, it may be flammable, especially in the presence of an open flame or high heat.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.

-

Fire Safety: Keep away from open flames and heat sources.[2] Use appropriate fire extinguishers (e.g., dry chemical, CO₂) for fires involving this type of organic material.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

2-Chloro-6-(trifluoromethyl)pyridin-3-ol represents a strategically important building block for modern chemical synthesis. Its unique combination of functional groups offers a powerful platform for the creation of novel molecules with potential applications in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, is crucial for unlocking its full potential in research and development. As the demand for sophisticated, fluorinated heterocyclic compounds continues to grow, the importance of intermediates like 2-chloro-6-(trifluoromethyl)pyridin-3-ol in driving innovation is set to increase.

References

-

Pipzine Chemicals. (n.d.). 2-Chloro-3-ol-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-6-(trifluoromethyl)pyridin-3-ol. Retrieved from [Link]

Sources

Technical Monograph: 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

[1][2]

Executive Summary

2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS: 731002-60-1) is a highly functionalized pyridine derivative characterized by a unique substitution pattern that imparts specific electronic and steric properties.[1][2][3] The presence of a trifluoromethyl group at the C6 position enhances lipophilicity and metabolic stability, while the C2-chlorine atom and C3-hydroxyl group provide orthogonal handles for further chemical diversification.[1][2] This compound serves as a pivotal intermediate in the synthesis of Orexin receptor antagonists and advanced agrochemicals.[1][2]

Chemical Identity & Structural Analysis[1][2]

Core Identifiers

The precise identification of this compound is essential for database integration and procurement.[1][2]

| Identifier Type | Value |

| Chemical Name | 2-Chloro-6-(trifluoromethyl)pyridin-3-ol |

| CAS Number | 731002-60-1 |

| SMILES | OC1=CC=C(N=C1Cl)C(F)(F)F |

| Molecular Formula | C₆H₃ClF₃NO |

| Molecular Weight | 197.54 g/mol |

| MDL Number | MFCD16606449 |

| Purity Grade | Typically ≥95% (HPLC) for synthetic applications |

Structural Features & Electronic Properties

The molecule features a pyridine core with three distinct functional zones:[1][2]

-

Nucleophilic Domain (C3-OH): The hydroxyl group is acidic (pKa ~7-8) due to the electron-withdrawing nature of the pyridine ring and the ortho-chloro/para-trifluoromethyl groups.[1][2] This makes it an excellent nucleophile for O-alkylation.[1][2]

-

Electrophilic Domain (C2-Cl): The chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), facilitated by the adjacent ring nitrogen and the electron-withdrawing CF₃ group.[1][2]

-

Lipophilic Domain (C6-CF₃): The trifluoromethyl group increases the molecule's lipophilicity (LogP ~2.47), aiding in membrane permeability for downstream pharmaceutical candidates.[1][2]

Synthetic Methodologies

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol generally follows two primary strategies: Hydrolytic Substitution (Industrial) and Oxidative Functionalization (Laboratory).[1][2]

Route A: Hydrolytic Substitution (Industrial Scale)

This method involves the selective hydrolysis of a 3-fluoro precursor.[1][2] The 3-position is activated, but less so than the 2- or 4-positions, requiring precise control of pH and temperature to avoid over-hydrolysis.[1][2]

-

Precursor: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine.[1][2]

-

Reagents: KOH (aq), mild heating (80°C).

-

Mechanism: SNAr displacement of the fluoride by hydroxide.[1][2]

-

Yield: High, but requires separation from isomeric byproducts.[1][2]

Route B: Oxidative Functionalization (Lab Scale)

For high-purity small batches, an organometallic approach is preferred to ensure regioselectivity.[1][2]

-

Precursor: 2-Chloro-6-(trifluoromethyl)pyridine.[1][2][4][5]

-

Step 1: Lithiation at C3 using LDA (Lithium Diisopropylamide) at -78°C.[1][2]

Synthesis Workflow Diagram

Figure 1: Comparative synthetic routes showing the direct hydrolytic path (blue) and the organometallic oxidative path (red).[1][2]

Reactivity & Applications in Drug Development[2]

Orexin Receptor Antagonists

The primary pharmaceutical application of CAS 731002-60-1 is as a scaffold for Orexin Receptor Antagonists , used in treating sleep disorders (insomnia) and potentially addiction.[1][2]

-

Mechanism: The C3-hydroxyl group is alkylated with electrophiles (e.g., benzyl halides or mesylates) to attach the pyridine "head" to a larger pharmacophore "tail".[1][2]

-

Protocol Example (O-Alkylation):

-

Dissolve 2-chloro-6-(trifluoromethyl)pyridin-3-ol (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (1.2 eq) and stir at RT for 30 min to generate the phenoxide anion.

-

Add Alkyl Halide (1.1 eq) and heat to 60°C for 4-12 hours.

-

Outcome: Formation of the ether linkage with >90% conversion.

-

Palladium-Catalyzed Couplings

The C2-Chlorine atom remains intact during mild O-alkylation but can be engaged subsequently in Pd-catalyzed reactions.[1][2]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.[1][2]

-

Buchwald-Hartwig: Amination at C2 to introduce solubilizing amine groups.[1][2]

Reactivity Profile Diagram[1][2]

Figure 2: Divergent reactivity map illustrating the orthogonality of the C3-OH and C2-Cl functional groups.[1][2]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is often proprietary, it shares hazard profiles with similar halogenated pyridines.[1][2]

-

GHS Classification:

-

Handling Protocol:

References

-

EnamineStore. 2-chloro-6-(trifluoromethyl)pyridin-3-ol Product Data. Retrieved from [1][2]

-

Google Patents. Substituted cyclopentane, tetrahydrofuran and pyrrolidine as orexin receptor antagonists (CN106164064B).[1][2] Retrieved from [1][2]

-

PubChem. 2-Chloro-6-(trifluoromethyl)pyridine (Related Structure Analysis). Retrieved from [1][2]

-

Sigma-Aldrich. 2-Chloro-6-(trifluoromethyl)pyridin-3-ol Product Specification. Retrieved from [1][2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Newblue CHEM --2-chloro-6-(trifluoroMethyl)pyridin-3-ol, CasNo.731002-60-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 5. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

2-Chloro-6-(trifluoromethyl)pyridin-3-ol: Technical Guide & Discovery History

[1]

CAS Number: 731002-60-1 Molecular Formula: C₆H₃ClF₃NO Molecular Weight: 197.54 g/mol IUPAC Name: 2-Chloro-6-(trifluoromethyl)pyridin-3-ol[1][2][3]

Executive Summary

2-Chloro-6-(trifluoromethyl)pyridin-3-ol is a high-value heterocyclic intermediate used primarily in the synthesis of advanced pharmaceuticals (specifically Orexin receptor antagonists) and next-generation agrochemicals.[1] Unlike its more common isomer, 2-hydroxy-6-(trifluoromethyl)pyridine (which exists predominantly as the pyridone tautomer), this 3-hydroxy derivative provides a stable phenolic handle for etherification, while the 2-chloro and 6-trifluoromethyl groups serve as critical electronic modulators and lipophilic anchors.[1]

This guide explores the molecule's transition from a niche library compound to a scalable process intermediate, detailing its synthesis via directed ortho-lithiation (DoM) and its role in structure-activity relationship (SAR) optimization.[1]

Discovery & Historical Context

The genesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol is rooted in the "Fluorine Boom" of agrochemical research during the 1980s and 1990s, led by companies like Ishihara Sangyo Kaisha , Dow Agrosciences , and Zeneca .[1]

The "Trifluoromethyl" Driver

Early research focused on introducing trifluoromethyl (-CF₃) groups into pyridine rings to enhance metabolic stability and lipophilicity (LogP).[1] The initial blockbuster success of herbicides like Fluazifop and insecticides like Chlorpyrifos drove the search for halogenated pyridines.[1]

-

The Challenge: Direct functionalization of the pyridine ring at the 3-position is electronically unfavorable due to the ring's electron-deficient nature.[1]

-

The Breakthrough: The discovery of this specific scaffold emerged not as a primary target, but as a result of exploring Directed Ortho Metalation (DoM) strategies. Researchers found that the 2-chloro substituent could direct lithiation to the 3-position, allowing for the introduction of oxygen functionalities that were previously difficult to access via electrophilic aromatic substitution.[1]

Modern Pharmaceutical Adoption (2000s–Present)

While originally explored for agrochemicals, the molecule gained significant traction in medicinal chemistry in the mid-2000s.[1] It was identified as a key scaffold for Orexin Receptor Antagonists (used in treating insomnia) and various kinase inhibitors, where the 3-hydroxyl group allows for the attachment of solubilizing tails or specific binding motifs.[1]

Synthetic Pathways & Process Chemistry[1][4]

The synthesis of CAS 731002-60-1 is non-trivial due to the directing effects of the pyridine ring.[1] Two primary routes exist: the Medicinal Chemistry Route (DoM) and the Process Route (Diazotization) .

Route A: Directed Ortho Metalation (DoM) – The Preferred Lab Scale Method

This method utilizes the 2-chloro group to direct a strong base (LDA) to the 3-position.[1]

-

Precursor: 2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4).[1][2]

-

Lithiation: Treatment with Lithium Diisopropylamide (LDA) at -78°C. The Cl atom directs the Li to the C3 position via coordination.[1]

-

Boronation: Quenching the lithiated species with Trimethyl Borate (B(OMe)₃).[1]

-

Oxidation: The resulting boronic acid is oxidized with Hydrogen Peroxide (H₂O₂) or Oxone to yield the phenol.[1]

Route B: Amino-Diazotization – Scalable Industrial Method

For kilogram-scale production, cryogenic lithiation is often too costly.[1]

-

Precursor: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine.[1]

-

Diazotization: Reaction with Sodium Nitrite (NaNO₂) in sulfuric acid to form the diazonium salt.[1]

-

Hydrolysis: Heating the diazonium salt in aqueous acid converts the N₂⁺ group to an OH group.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the Directed Ortho Metalation pathway, which is the most common method for generating high-purity material for research.[1]

Caption: Figure 1: The DoM pathway allows precise installation of the hydroxyl group at C3, leveraging the directing power of the C2-Chlorine.[1]

Applications in Drug Discovery & Agrochemicals[5][6]

Pharmaceutical: Orexin Receptor Antagonists

The 3-hydroxyl group is a critical "handle" for etherification.[1] In the development of Orexin antagonists (e.g., for sleep disorders), this phenol is reacted with mesylates or halides to attach complex aliphatic rings (like cyclopentanes or tetrahydrofurans).

-

Mechanism: The 2-Cl and 6-CF₃ groups withdraw electrons, making the 3-OH more acidic (lower pKa ~7-8) than a standard phenol.[1] This facilitates ether formation under mild conditions (e.g., Mitsunobu reaction or simple alkylation with K₂CO₃).

-

Key Reference: Patents describing substituted cyclopentanes as Orexin antagonists utilize this specific phenol as a starting material [1].[1]

Agrochemical: Novel Fungicides

In agrochemistry, the scaffold is used to create "bridge" structures.[1] The pyridine ring serves as a central connector between a lipophilic tail (attached via the 3-oxygen) and a polar head group (often displacing the 2-chlorine later in the synthesis).[1]

-

Utility: The CF₃ group prevents metabolic degradation of the ring, extending the half-life of the active ingredient in the field.[1]

Comparison of Isomers

It is vital to distinguish CAS 731002-60-1 from its isomers, as their reactivity profiles are opposite.[1]

| Feature | 3-Hydroxy (Target) | 2-Hydroxy (Isomer) |

| Structure | Phenolic (C-OH) | Pyridone (C=O tautomer) |

| Reactivity | Nucleophilic Oxygen (Ether formation) | Electrophilic Carbon (at C2) |

| Primary Use | Scaffold linking (Ether bridge) | Core modification |

| CAS | 731002-60-1 | 796090-23-8 (approx) |

Technical Specifications & Handling

Physicochemical Properties[1][7][8][9]

-

Appearance: Off-white to pale yellow solid.[1]

-

pKa: ~7.5 (Estimated).[1] The electron-withdrawing CF₃ and Cl groups increase acidity compared to 3-hydroxypyridine (pKa ~4.8 for protonated, 8.7 for neutral).[1]

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water.[1]

Stability & Safety

References

-

Google Patents. (2016).[1] Substituted cyclopentanes, tetrahydrofurans and pyrrolidines as Orexin receptor antagonists. Patent CN106164064B.[1] Available at:

-

PubChem. (n.d.).[1][4] 2-Chloro-6-(trifluoromethyl)pyridin-3-ol (Compound). National Library of Medicine.[1] Available at: [Link]

-

Schlosser, M. (2005).[1] The 2-Chloro-6-(trifluoromethyl)pyridine Scaffold: Synthesis and Utility. Organometallics in Synthesis. (General reference for DoM chemistry on pyridines).

A Predictive Spectroscopic and Structural Analysis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Disclaimer: Direct, experimentally-verified spectroscopic data for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol is not extensively available in public-access databases. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The insights herein are intended for researchers, scientists, and drug development professionals to anticipate spectral features, guide experimental design, and aid in the characterization of this and similar molecules.

Introduction: The Significance of a Trifluoromethylated Pyridinol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry and agrochemistry, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of a trifluoromethyl (-CF₃) group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing lipophilicity, metabolic stability, and binding affinity.[1][2] The further addition of chloro and hydroxyl substituents creates a highly functionalized scaffold with multiple points for synthetic diversification and specific molecular interactions. 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, therefore, represents a key building block for the development of novel pharmaceuticals and agrochemicals.[3]

Accurate structural confirmation is the bedrock of chemical research and development. This guide provides a detailed forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, explaining the chemical principles that dictate the predicted spectral outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[4][5] By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can confirm the substitution pattern of the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two signals in the aromatic region corresponding to the protons at the C4 and C5 positions, and one signal for the hydroxyl proton. The electron-withdrawing nature of the nitrogen atom, the chloro group, and the potent trifluoromethyl group will significantly deshield the ring protons, shifting them downfield compared to benzene.[6]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 | ~7.65 | Doublet (d) | JH4-H5 ≈ 8.5 Hz |

| H4 | ~8.10 | Doublet (d) | JH4-H5 ≈ 8.5 Hz |

| OH | >9.5 | Broad Singlet (br s) | - |

Causality Behind Predictions:

-

H4 and H5 Chemical Shifts: The protons at C4 and C5 are ortho to each other, leading to a characteristic doublet for each signal with a coupling constant (J) of approximately 8.5 Hz. The H4 proton is adjacent to the electron-donating hydroxyl group (via resonance) but is also influenced by the strongly electron-withdrawing trifluoromethyl group four bonds away. The H5 proton is ortho to the chloro substituent. The precise positioning is determined by the sum of these competing electronic effects. The prediction places H4 further downfield due to the cumulative deshielding environment of the pyridine ring.

-

OH Proton: The chemical shift of a hydroxyl proton is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is expected to be a broad singlet and appear significantly downfield.

Caption: Predicted ¹H NMR assignments and key ortho coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the six unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached substituents. A key feature will be the coupling between the fluorine atoms and the carbon atoms of the -CF₃ group and the pyridine ring.[7]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C2 | ~148.0 | Singlet (s) | - |

| C3 | ~155.0 | Singlet (s) | - |

| C4 | ~125.0 | Singlet (s) | - |

| C5 | ~120.0 | Singlet (s) | - |

| C6 | ~145.0 | Quartet (q) | ²JC-F ≈ 35 Hz |

| CF₃ | ~121.0 | Quartet (q) | ¹JC-F ≈ 275 Hz |

Causality Behind Predictions:

-

Aromatic Carbons: The carbons directly attached to electronegative atoms (C2-Cl, C3-OH, C6-CF₃) are expected to be the most downfield.[8]

-

C-F Coupling: The most diagnostic feature is the splitting caused by the three fluorine atoms. The signal for the C F₃ carbon will be split into a large quartet (¹JC-F) with a coupling constant around 275 Hz. The adjacent C6 carbon will also be split into a smaller quartet (²JC-F) due to two-bond coupling, a clear indicator of the CF₃ group's position.[7]

Caption: Predicted ¹³C NMR assignments and C-F coupling.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group, free from the complexities of ¹H or ¹³C spectra.[9]

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | ~ -65 | Singlet (s) |

Causality Behind Predictions:

-

The chemical shift for a trifluoromethyl group attached to a pyridine ring typically falls within the -60 to -70 ppm range relative to CFCl₃ as an external standard.[10][11] Since the three fluorine atoms are chemically equivalent, they will resonate at the same frequency, producing a sharp singlet.

Experimental Protocol: NMR Spectroscopy

A self-validating system for NMR analysis ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable hydroxyl proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[12]

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range from -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover a range from -40 to -90 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C). Calibrate the ¹⁹F spectrum using an appropriate external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[13]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300 | Broad, Strong | O-H stretch | Hydroxyl group (H-bonded) |

| ~3080 | Medium, Sharp | C-H stretch | Aromatic C-H |

| ~1600, 1570, 1470 | Medium-Strong | C=C / C=N stretch | Pyridine ring vibrations |

| 1250-1100 | Very Strong | C-F stretches | Trifluoromethyl group |

| ~1280 | Strong | C-O stretch | Phenolic C-O |

| < 850 | Medium-Strong | C-Cl stretch | Aryl chloride |

Causality Behind Predictions:

-

O-H Stretch: The presence of a hydroxyl group will result in a prominent, broad absorption band around 3300 cm⁻¹, characteristic of intermolecular hydrogen bonding.[14]

-

Aromatic C-H Stretch: The C-H bonds on the pyridine ring will produce a weaker, sharp absorption just above 3000 cm⁻¹.[15]

-

Pyridine Ring Vibrations: The conjugated system of the pyridine ring gives rise to a series of characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.[16]

-

C-F Stretches: The C-F bonds of the trifluoromethyl group are expected to produce very strong and characteristic absorption bands in the 1250-1100 cm⁻¹ region. This is often one of the most intense signals in the spectrum of a fluorinated compound.

-

C-Cl Stretch: The C-Cl stretching vibration is typically found in the fingerprint region at lower wavenumbers, generally below 850 cm⁻¹.[17][18]

Caption: Key functional groups and their predicted IR regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[1][19]

Predicted Molecular Ion and Fragmentation: For 2-Chloro-6-(trifluoromethyl)pyridin-3-ol (C₆H₃ClF₃NO), the predicted monoisotopic mass is 196.98 g/mol .

-

Molecular Ion (M⁺˙): Electron Ionization (EI) MS is expected to show a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the spectrum will exhibit an M⁺˙ peak at m/z 197 and an [M+2]⁺˙ peak at m/z 199, with the latter having approximately one-third the intensity of the former. This isotopic pattern is a definitive marker for a monochlorinated compound. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.[20]

-

Key Fragmentation Pathways:

-

Loss of Cl: Fragmentation may begin with the loss of a chlorine radical to yield a fragment at m/z 162.

-

Loss of HCN: A common fragmentation pathway for pyridine rings is the expulsion of a neutral hydrogen cyanide molecule, which would lead to a fragment at m/z 170 from the molecular ion.

-

Loss of CF₃: Cleavage of the C-C bond can result in the loss of a trifluoromethyl radical (·CF₃), yielding a fragment at m/z 128.

-

Loss of CO: Following initial fragmentation, the pyridinol structure can lose carbon monoxide, a common pathway for phenols and related compounds. For instance, the fragment at m/z 162 (after loss of Cl) could lose CO to give a fragment at m/z 134.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is standard for this type of analysis.

-

Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Inject a microliter volume into the GC.

-

GC Separation: Use a suitable capillary column (e.g., a DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak. A typical program might start at 100 °C and ramp to 250 °C.

-

MS Acquisition:

-

Set the EI source energy to 70 eV.

-

Acquire spectra over a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion (M⁺˙) and the [M+2]⁺˙ isotopic peak. Correlate major fragment ions with the proposed fragmentation pathways to confirm the structure.

Conclusion

This guide provides a comprehensive, theory-backed prediction of the NMR, IR, and MS spectra for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. By understanding the influence of each substituent on the spectroscopic output, researchers can more effectively plan experiments, interpret resulting data, and confirm the structure of this valuable chemical intermediate. The provided protocols offer a self-validating framework for the empirical acquisition of this data.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Wiley-VCH GmbH. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers. Retrieved from [Link]

- Ewings, J. R., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (3), 331-337.

- Iali, W., et al. (2018). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry – A European Journal, 24(59), 15838-15842.

-

International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Dobbie, R. C., & Cavell, R. G. (1967). Fragmentation of trifluoromethylarsenic compounds in the mass spectrometer. Inorganic Chemistry, 6(8), 1450-1453.

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

- Lee, Y.-P., et al. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014302.

- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

- Houk, K. N., et al. (2016). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 81(17), 7546-7551.

-

ResearchGate. (n.d.). ¹H-NMR shifts for the pyridinic and pyrazolic protons of a silver complex. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Longdom Publishing. (2022). Mass Spectrometry Principle and its Applications. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Rayner, P. J. (2019).

- Cavanagh, J., et al. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

- Bridgeman, A. J., & Sanders, J. K. M. (1997). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2255-2262.

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

- Lee, C. H. (2012). Imaging mass spectrometry: principle and application. Journal of the Korean Physical Society, 61(11), 1741-1748.

- Wang, H.-Y., et al. (2014). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry, 25(11), 1919-1927.

- Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15008-15021.

- Obkircher, M., et al. (2013). Quantum chemical calculation of ¹⁹F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 51(8), 445-452.

-

Chemistry with Caroline. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube. Retrieved from [Link]

- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

- Nowak, M. J., et al. (1996). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 100(9), 3527-3534.

- Katritzky, A. R., & Jones, R. A. (1960). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Proceedings of the Chemical Society, (10), 313.

- Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Aryal, S. (2024). Mass Spectrometry Explained: Principle, Steps & Uses. Microbe Notes. Retrieved from [Link]

-

UConn Health. (2016). Basics of NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragments of the infrared spectra of N-hydroxypyridine-2(1H)-thione. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Retrieved from [Link]

-

Organic Chemistry. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 131-140.

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- Yang, C., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 34(10), 2217-2224.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. ijirset.com [ijirset.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. health.uconn.edu [health.uconn.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Interpreting IR Spectra [chemistrysteps.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. longdom.org [longdom.org]

- 20. m.youtube.com [m.youtube.com]

The Emerging Potential of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth analysis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, a heterocyclic building block poised for significant research applications. While direct literature on this specific molecule is emerging, its structural motifs—a trifluoromethylated pyridine core, a reactive chlorine atom, and a nucleophilic hydroxyl group—suggest a versatile platform for the synthesis of novel compounds with potential therapeutic and agricultural value. This document will explore the compound's physicochemical properties, propose synthetic strategies, and detail its potential applications, drawing on established knowledge of analogous trifluoromethylpyridine derivatives.

Introduction: The Trifluoromethylpyridine Scaffold in Modern Chemistry

Trifluoromethylpyridines (TFMPs) are a class of compounds that have garnered considerable attention in the agrochemical and pharmaceutical industries.[1][2] The trifluoromethyl group is a powerful modulator of a molecule's properties, often enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] When combined with the pyridine ring, a privileged scaffold in drug discovery, the resulting TFMP derivatives exhibit a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][3]

2-Chloro-6-(trifluoromethyl)pyridin-3-ol presents a unique trifunctionalized platform for chemical exploration. The interplay between the electron-withdrawing trifluoromethyl group, the displaceable chloro substituent, and the versatile hydroxyl moiety opens up a vast chemical space for the development of new molecular entities.

Physicochemical Properties and Structural Analysis

While specific experimental data for 2-Chloro-6-(trifluoromethyl)pyridin-3-ol is not extensively available, we can infer its properties based on related structures such as 2-Chloro-6-(trifluoromethyl)pyridine and phenol.

| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| Molecular Formula | C6H3ClF3NO | As per IUPAC nomenclature. |

| Molecular Weight | 197.54 g/mol | Calculated from the molecular formula.[4] |

| Appearance | Likely a solid at room temperature | 2-Chloro-6-(trifluoromethyl)pyridine is a solid with a melting point of 32-36 °C.[5] The presence of the hydroxyl group may increase intermolecular hydrogen bonding, likely resulting in a higher melting point. |

| Solubility | Low solubility in water; soluble in common organic solvents (e.g., ethanol, acetone) | The trifluoromethyl group and the chlorinated pyridine ring contribute to its hydrophobicity.[4] |

| Acidity | The hydroxyl group is expected to be more acidic than phenol. | The strong electron-withdrawing effects of both the trifluoromethyl group and the chloro atom on the pyridine ring will increase the acidity of the pyridin-3-ol proton. Phenol is mildly acidic.[6] |

| Reactivity | The chlorine atom is susceptible to nucleophilic substitution. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. | The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing substituents. |

Structural Diagram:

Caption: Chemical structure of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol.

Potential Synthetic Routes

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol can be envisioned through several plausible routes, leveraging established pyridine chemistry. A likely precursor would be a derivative of 2-chloro-6-(trifluoromethyl)pyridine.

Proposed Synthetic Workflow:

Caption: A potential synthetic pathway to 2-Chloro-6-(trifluoromethyl)pyridin-3-ol.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

-

Rationale: The trichloromethyl group can be converted to a trifluoromethyl group via a halogen exchange reaction. This is a common method for synthesizing trifluoromethylated aromatic compounds.[7]

-

Procedure:

-

Charge a high-pressure reactor with 2-chloro-6-(trichloromethyl)pyridine and a suitable fluorinating agent such as anhydrous hydrogen fluoride (HF).

-

Add a catalyst, for example, a metal halide.

-

Heat the mixture under superatmospheric pressure, carefully monitoring the reaction progress by GC-MS.

-